2-Phenyltetrahydrofuran-2-carboxylic acid
Overview
Description
2-Phenyltetrahydrofuran-2-carboxylic acid is an organic compound that belongs to the class of tetrahydrofurans It is characterized by a tetrahydrofuran ring substituted with a phenyl group and a carboxylic acid group
Scientific Research Applications
2-Phenyltetrahydrofuran-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers and other advanced materials.
Future Directions
The future directions for “2-Phenyltetrahydrofuran-2-carboxylic acid” and similar compounds could involve further exploration of their synthesis, reactions, and potential applications . The hydrogenation of carboxylic acid derivatives, for example, is a rapidly developing field with potential implications for the production of various chemicals .
Mechanism of Action
Target of Action
Furan derivatives, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific targets would depend on the biological activity being exhibited.
Mode of Action
For instance, they can inhibit the activation of certain enzymes or bind to specific receptors, leading to changes in cellular function .
Biochemical Pathways
Furan derivatives are known to affect a wide range of biochemical pathways depending on their specific biological activity .
Result of Action
Furan derivatives have been shown to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Phenyltetrahydrofuran-2-carboxylic acid. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .
Biochemical Analysis
Biochemical Properties
2-Phenyltetrahydrofuran-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the synthesis and degradation of furan derivatives. These interactions often involve hydrogen bonding and hydrophobic interactions, which facilitate the binding of this compound to the active sites of these enzymes .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can alter cellular metabolism by influencing the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain enzymes involved in the biosynthesis of furan derivatives, thereby modulating the levels of these compounds in cells. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biological activity. Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At high doses, this compound can induce toxic effects, including cellular damage and apoptosis. These threshold effects highlight the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in the metabolism of furan derivatives. These interactions can affect metabolic flux and the levels of various metabolites. For example, this compound can modulate the activity of enzymes involved in the tricarboxylic acid cycle, thereby influencing energy production and cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its localization within different cellular compartments. The compound’s distribution can affect its biological activity and interactions with other biomolecules .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The localization of this compound can impact its activity and function, as it may interact with different biomolecules in distinct cellular environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyltetrahydrofuran-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of phenylacetic acid with dihydrofuran in the presence of a strong acid can yield the desired product. Another method involves the use of Grignard reagents, where phenylmagnesium bromide reacts with tetrahydrofuran-2-carboxylic acid chloride to form the target compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-Phenyltetrahydrofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed:
Oxidation: Formation of phenyl-substituted ketones or aldehydes.
Reduction: Formation of phenyl-substituted alcohols or aldehydes.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Comparison with Similar Compounds
2-Phenyltetrahydrofuran-2-carboxylic acid can be compared with other similar compounds such as:
2,5-Furandicarboxylic Acid: Another furan derivative with two carboxylic acid groups, used in polymer production.
2-Furoic Acid: A simpler furan derivative with one carboxylic acid group, used as an intermediate in organic synthesis.
Uniqueness: The unique combination of a tetrahydrofuran ring with a phenyl group and a carboxylic acid group makes this compound distinct. This structure imparts specific chemical reactivity and potential biological activity that is not observed in simpler furan derivatives.
By understanding the properties, synthesis, and applications of this compound, researchers can explore its full potential in various scientific fields.
Properties
IUPAC Name |
2-phenyloxolane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-10(13)11(7-4-8-14-11)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCFRUQFTPLHSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)(C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19679-84-6 | |
Record name | 2-phenyloxolane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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